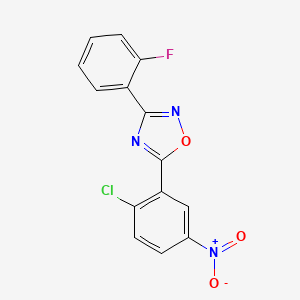

5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Chlor-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol ist eine heterocyclische Verbindung, die zur Klasse der Oxadiazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines 1,2,4-Oxadiazolrings aus, der ein fünfgliedriger Ring ist, der zwei Stickstoffatome und ein Sauerstoffatom enthält. Die Verbindung enthält auch eine Chlornitrophenylgruppe und eine Fluorphenylgruppe, was sie zu einem Molekül von Interesse in verschiedenen Forschungs- und Industriebereichen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Chlor-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 2-Chlor-5-nitrobenzonitril mit 2-Fluorbenzohydrazid in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3). Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Produktion entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(2-Chlor-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.

Gängige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte

Reduktion: 5-(2-Amino-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Oxidation: Oxidierte Derivate, wobei die spezifischen Produkte jedoch von den Reaktionsbedingungen abhängen.

Wissenschaftliche Forschungsanwendungen

5-(2-Chlor-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle, antimykotische und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Farbstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(2-Chlor-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Hemmung oder Aktivierung spezifischer Signalwege führt. Das Vorhandensein der Nitro- und Fluorphenylgruppen kann seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen beeinflussen.

Wirkmechanismus

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(2-Chlor-5-nitrophenyl)-3-phenyl-1,2,4-oxadiazol: Ähnliche Struktur, aber ohne die Fluorphenylgruppe.

5-(2-Chlor-5-nitrophenyl)-3-(4-fluorphenyl)-1,2,4-oxadiazol: Ähnliche Struktur, aber mit der Fluorphenylgruppe in einer anderen Position.

5-(2-Chlor-5-nitrophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle eines Fluoratoms.

Einzigartigkeit

Die einzigartige Kombination der Chlornitrophenyl- und Fluorphenylgruppen in 5-(2-Chlor-5-nitrophenyl)-3-(2-fluorphenyl)-1,2,4-oxadiazol verleiht ihr besondere chemische und biologische Eigenschaften. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Entwicklung neuer Materialien und therapeutischer Wirkstoffe.

Eigenschaften

Molekularformel |

C14H7ClFN3O3 |

|---|---|

Molekulargewicht |

319.67 g/mol |

IUPAC-Name |

5-(2-chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H7ClFN3O3/c15-11-6-5-8(19(20)21)7-10(11)14-17-13(18-22-14)9-3-1-2-4-12(9)16/h1-7H |

InChI-Schlüssel |

QPBVQPJXEGAIGG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.